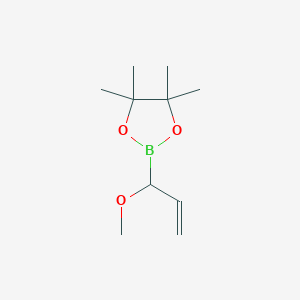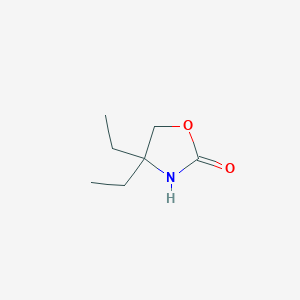
4-(Aminomethyl)-2-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-2-bromoaniline is an organic compound with the molecular formula C7H9BrN2 It consists of a benzene ring substituted with an amino group (NH2) and a bromine atom (Br) at the 2nd position, and an aminomethyl group (CH2NH2) at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromoaniline can be achieved through several methods. One common approach involves the bromination of 4-(Aminomethyl)aniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the reduction of 4-(Nitromethyl)-2-bromoaniline. The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
4-(Aminomethyl)-2-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form 4-(Aminomethyl)aniline by removing the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, sodium alkoxide for alkoxylation, and primary or secondary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(Aminomethyl)-2-hydroxyaniline, 4-(Aminomethyl)-2-alkoxyaniline, and 4-(Aminomethyl)-2-aminoaniline.
Oxidation Reactions: Products include 4-(Nitrosomethyl)-2-bromoaniline and 4-(Nitromethyl)-2-bromoaniline.
Reduction Reactions: The major product is 4-(Aminomethyl)aniline.
科学研究应用
4-(Aminomethyl)-2-bromoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 4-(Aminomethyl)-2-bromoaniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact molecular targets and pathways involved vary depending on the specific context and application.
相似化合物的比较
4-(Aminomethyl)-2-bromoaniline can be compared with other similar compounds, such as:
4-(Aminomethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromoaniline: Lacks the aminomethyl group, reducing its potential for forming complex structures.
4-(Aminomethyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
属性
CAS 编号 |
42580-43-8 |
|---|---|
分子式 |
C7H9BrN2 |
分子量 |
201.06 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2-bromoaniline |
InChI |
InChI=1S/C7H9BrN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4,9-10H2 |
InChI 键 |
XZROQRMSJUCXKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)




![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)








